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Compound of Interest

Compound Name: 5-Deoxy-D-ribose

Cat. No.: B565693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5-Deoxy-D-ribose
from D-ribose. The procedure outlined is a multi-step process involving protection, activation,

deoxygenation, and deprotection, culminating in the desired product or its acetylated derivative,

a key intermediate in the synthesis of various nucleoside analogues used in drug development.

[1]

Introduction
5-Deoxy-D-ribose is a critical component of several biologically active nucleosides.[1] Its

synthesis from the readily available D-ribose is a fundamental process for the development of

therapeutic agents, such as the antitumor drug capecitabine.[1][2] The protocols described

herein are designed to be practical, high-yielding, and suitable for multi-gram scale

preparations.[2] The primary strategy involves the selective deoxygenation of the C5 hydroxyl

group of D-ribose.

Overall Synthesis Strategy
The synthesis of 5-Deoxy-D-ribose from D-ribose can be summarized in the following key

stages:

Protection: The hydroxyl groups at C2 and C3 of a D-ribose derivative are protected, often as

an isopropylidene acetal, to prevent unwanted side reactions.
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Activation of the 5-Hydroxyl Group: The primary hydroxyl group at the C5 position is

converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to

facilitate its removal.

Reductive Deoxygenation: The activated C5 position is treated with a reducing agent,

typically a hydride reagent, to replace the sulfonyloxy group with a hydrogen atom.

Deprotection and Acetylation: The protecting groups are removed via hydrolysis. For certain

applications, the final product is acetylated to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Experimental Workflow Diagram

D-ribose Methyl 2,3-O-isopropylidene-
β-D-ribofuranoside

 Ketalization Methyl 2,3-O-isopropylidene-
5-O-tosyl-β-D-ribofuranoside

 Tosylation Methyl 5-deoxy-2,3-O-
isopropylidene-β-D-ribofuranoside

 Reduction
5-Deoxy-D-ribose

 Hydrolysis 1,2,3-tri-O-acetyl-
5-deoxy-D-ribofuranose

 Acetylation

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of 5-Deoxy-D-ribose and its acetylated derivative

from D-ribose.

Quantitative Data Summary
The following table summarizes the quantitative data for a representative multi-step synthesis

of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.
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Step
Starting
Material

Key
Reagents

Solvent(s
)

Temperat
ure (°C)

Time (h) Yield (%)

1.

Ketalizatio

n

D-ribose

Acetone,

Methanol,

conc.

H₂SO₄,

SnCl₂·2H₂

O

Acetone,

Methanol
40-45 20 88

2.

Tosylation

Methyl 2,3-

O-

isopropylid

ene-β-D-

ribofuranos

ide

p-

Toluenesulf

onyl

chloride,

Triethylami

ne

Dichlorome

thane

Room

Temp.
- 89

3.

Reduction

Methyl 2,3-

O-

isopropylid

ene-5-O-

tosyl-β-D-

ribofuranos

ide

Sodium

borohydrid

e (NaBH₄)

Dimethyl

sulfoxide
80-85 3 89

4.

Hydrolysis

Methyl 5-

deoxy-2,3-

O-

isopropylid

ene-β-D-

ribofuranos

ide

0.04N

H₂SO₄
Water 80-85 - -

5.

Acetylation

5-Deoxy-D-

ribose

Acetic

anhydride,

Pyridine

Pyridine
Room

Temp.
- -

Overall

Yield
D-ribose - - - - ~56
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Data compiled from Sairam, P., et al. (2003). Carbohydrate Research, 338(4), 303-306.

Another patented method reports an overall yield of 63%.

Detailed Experimental Protocols
The following protocols are based on established literature procedures.

Step 1: Preparation of Methyl 2,3-O-isopropylidene-β-D-
ribofuranoside

Suspend D-ribose (1.66 mol) and SnCl₂·2H₂O (1.66 mol) in acetone (5 L) and methanol (1.3

L).

Add a catalytic amount of concentrated H₂SO₄ (186 mmol).

Heat the mixture at 40–45 °C for 20 hours.

Filter the mixture and neutralize the filtrate to a pH of 6–7 with a sodium bicarbonate

solution.

Filter the resulting solution through a Celite bed and evaporate the acetone and methanol.

Extract the remaining aqueous solution with ethyl acetate.

Wash the organic layer with brine, dry over Na₂SO₄, and evaporate in vacuo to yield the

product.

Step 2: Preparation of Methyl 2,3-O-isopropylidene-5-O-
tosyl-β-D-ribofuranoside

Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside (1.71 mol) in dichloromethane.

Add triethylamine and p-toluenesulfonyl chloride (3.3 mol).

Stir the reaction at room temperature until completion (monitored by TLC).

Work up the reaction mixture to isolate the tosylated product.
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Step 3: Preparation of Methyl 5-deoxy-2,3-O-
isopropylidene-β-D-ribofuranoside

Dissolve the tosylated compound (0.83 mol) in dimethyl sulfoxide (2.2 L).

Add sodium borohydride (3.4 mol) to the solution.

Heat the reaction mixture to 80–85 °C for 3 hours.

After cooling, work up the reaction with 5% aqueous acetic acid.

Distill the product under reduced pressure (bp 65–70 °C, 0.2 mmHg) to yield the

deoxygenated intermediate.

Step 4: Hydrolysis to 5-Deoxy-D-ribose
Treat the methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside with a dilute acid, such as

0.04N H₂SO₄.

Heat the mixture to 80–85 °C to facilitate the removal of both the methyl glycoside and the

isopropylidene protecting group.

Neutralize the reaction mixture and purify the resulting 5-Deoxy-D-ribose.

Step 5: Acetylation to 1,2,3-tri-O-acetyl-5-deoxy-D-
ribofuranose

Dissolve the crude 5-Deoxy-D-ribose in pyridine.

Add acetic anhydride and stir the reaction at room temperature.

Upon completion, quench the reaction and extract the product.

Purify the crude product to obtain 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Note: These protocols provide a general guideline. Researchers should consult the primary

literature for more specific details on reaction workup and purification. Safety precautions

should be taken when handling all chemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b565693?utm_src=pdf-custom-synthesis
https://www.researchgate.net/profile/Avtar-Singh-7/post/How_to_synthesis_of_1_2_3-tri-O-acetyl-5-deoxy-beta-D-ribofuranose_Here_i_am_facing_the_problem_at_in_the_final_step_of_hydrolysis_and_acetylation/attachment/59d64dbc79197b80779a73d4/AS%3A489606102687744%401493742599105/download/sairam2003.pdf
https://www.researchgate.net/publication/10923604_Synthesis_of_123-tri-O-acetyl-5-deoxy-D-ribofuranose_from_D-ribose
https://www.benchchem.com/product/b565693#synthesis-of-5-deoxy-d-ribose-from-d-ribose-protocol
https://www.benchchem.com/product/b565693#synthesis-of-5-deoxy-d-ribose-from-d-ribose-protocol
https://www.benchchem.com/product/b565693#synthesis-of-5-deoxy-d-ribose-from-d-ribose-protocol
https://www.benchchem.com/product/b565693#synthesis-of-5-deoxy-d-ribose-from-d-ribose-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b565693?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

